![molecular formula C36H26BrN B13442289 N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline is a complex organic compound with a molecular formula of C36H26BrN. This compound is known for its unique structure, which includes multiple phenyl rings and a bromine atom. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline typically involves the reaction of 4-bromobiphenyl with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the brominated biphenyl and the aniline derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents and conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a fully hydrogenated biphenyl derivative.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromodiphenylamine: Similar in structure but lacks the additional phenyl rings.
4-Bromophenylacetonitrile: Contains a nitrile group instead of the aniline moiety.
4-Bromophenylboronic acid: Contains a boronic acid group instead of the aniline moiety.
Uniqueness
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline is unique due to its multiple phenyl rings and the presence of a bromine atom, which contribute to its distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C36H26BrN |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C36H26BrN/c37-33-21-15-30(16-22-33)32-19-25-36(26-20-32)38(34-9-5-2-6-10-34)35-23-17-31(18-24-35)29-13-11-28(12-14-29)27-7-3-1-4-8-27/h1-26H |
InChI Key |
XVZRVMIIRUKCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


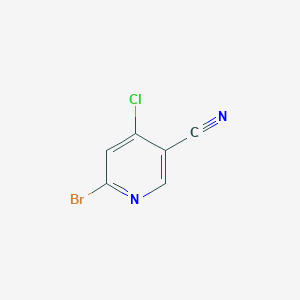
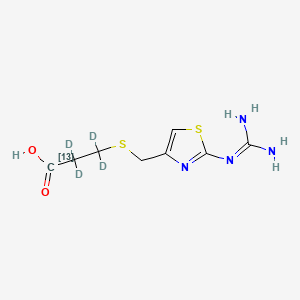
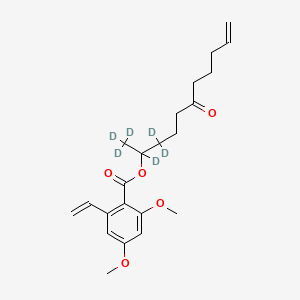
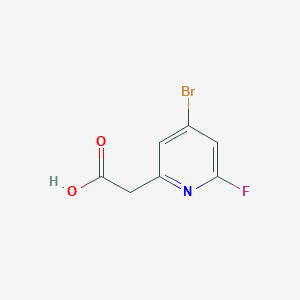
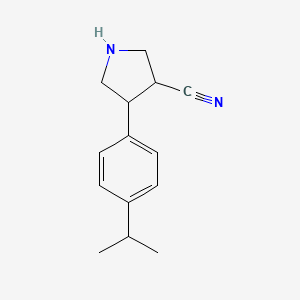
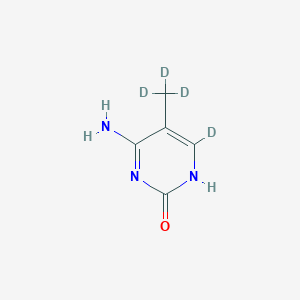


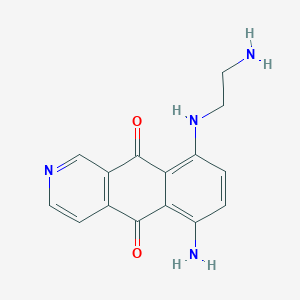



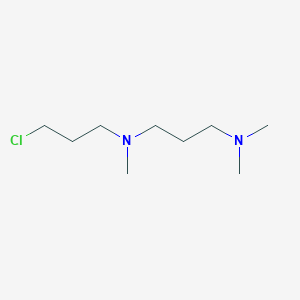
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
